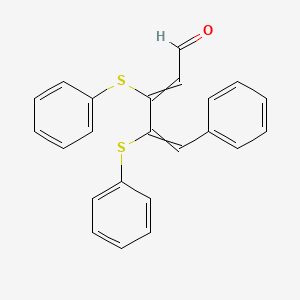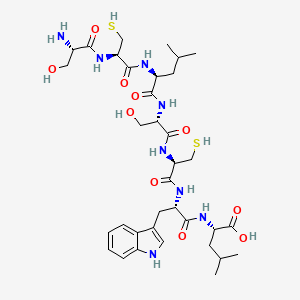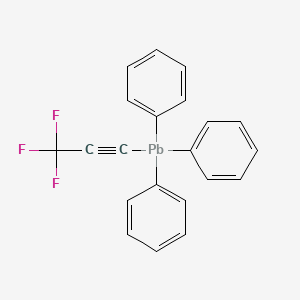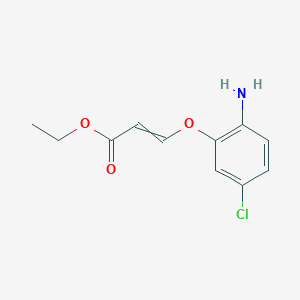![molecular formula C23H17NO4 B12610265 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid CAS No. 649773-77-3](/img/structure/B12610265.png)
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylethynyl group attached to a phenoxyacetamido moiety, which is further connected to a benzoic acid core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylethynylbenzene: This step involves the coupling of phenylacetylene with a halobenzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Synthesis of Phenoxyacetic Acid Derivative: The phenylethynylbenzene is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Amidation Reaction: The phenoxyacetic acid derivative is then subjected to an amidation reaction with 2-aminobenzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction can yield phenylethylamine derivatives.
科学研究应用
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. The phenoxyacetamido moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. The benzoic acid core can participate in various biochemical pathways, contributing to the compound’s overall effects.
相似化合物的比较
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds such as 2-(4-phenoxyphenyl)acetic acid share structural similarities with 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid.
Phenylethynyl Derivatives: Compounds like 4-phenylethynylbenzoic acid also share structural features with the target compound.
Uniqueness
This compound is unique due to the combination of its phenylethynyl, phenoxyacetamido, and benzoic acid moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
649773-77-3 |
|---|---|
分子式 |
C23H17NO4 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
3-[[2-[4-(2-phenylethynyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(24-20-8-4-7-19(15-20)23(26)27)16-28-21-13-11-18(12-14-21)10-9-17-5-2-1-3-6-17/h1-8,11-15H,16H2,(H,24,25)(H,26,27) |
InChI 键 |
GVFZALLJJHXMGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)

![3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B12610203.png)
![7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one](/img/structure/B12610207.png)

propanedinitrile](/img/structure/B12610213.png)
![5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610225.png)
![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)

![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)


